Enantioselective Sulfate Conjugation
In a study of six normal volunteers receiving 50 mg racemic flurbiprofen, a significant stereoselectivity was observed in the formation clearances of the major metabolites, which includes the sulfate conjugate. The R-enantiomer exhibited a greater formation clearance for these phase II metabolites compared to the S-enantiomer. This difference, calculated as 20.42 ± 4.71 ml/min for R-flurbiprofen versus 16.12 ± 3.60 ml/min for S-flurbiprofen, remained statistically significant even when corrected for the slight difference in unbound fraction between the two enantiomers (0.055% ± 0.008 for R vs. 0.049% ± 0.009 for S) [1]. This demonstrates that the intrinsic enzymatic activity for conjugation is enantioselective, a critical factor for accurate metabolite profiling.
| Evidence Dimension | Formation clearance for primary metabolites (including sulfate conjugate) |
|---|---|
| Target Compound Data | Formation clearance from R-flurbiprofen: 20.42 ± 4.71 ml/min |
| Comparator Or Baseline | Formation clearance from S-flurbiprofen: 16.12 ± 3.60 ml/min |
| Quantified Difference | R-enantiomer clearance is 26.7% greater than S-enantiomer clearance |
| Conditions | In vivo human study; 50 mg oral racemic flurbiprofen; normal volunteers (n=6) |
Why This Matters
This data confirms that Flurbiprofen Sulfate is not just an inert end-product but a metabolite whose formation is subject to stereospecific enzymatic control, making its quantification essential for understanding inter-patient variability in flurbiprofen's efficacy and safety.
- [1] Knadler, M. P., Brater, D. C., & Hall, S. D. (1992). Stereoselective disposition of flurbiprofen in normal volunteers. British Journal of Clinical Pharmacology, 33(4), 369-375. View Source
